9H-Purine-6-sulfonyl Fluoride: A Covalent SuFEx Probe for Nucleotide-Binding Proteomes
9H-Purine-6-sulfonyl Fluoride: A Covalent SuFEx Probe for Nucleotide-Binding Proteomes
Topic: 9H-Purine-6-sulfonyl fluoride: Chemical Structure, Synthesis, and SuFEx Applications Content Type: Technical Whitepaper / Methodological Guide Audience: Chemical Biologists, Medicinal Chemists, and Proteomics Researchers
Executive Summary
9H-Purine-6-sulfonyl fluoride (P6SF, CAS 1513-63-9) is a specialized heterocyclic electrophile designed to target purine-binding sites in the proteome.[1] Structurally composed of a purine core derivatized with a sulfonyl fluoride (–SO₂F) warhead at the C6 position, P6SF functions as a "context-specific" covalent inhibitor. Unlike highly reactive sulfonyl chlorides, P6SF exhibits the unique stability-reactivity profile characteristic of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, remaining inert in aqueous buffer until activated by the precise electrostatic environment of an enzyme active site. This guide details the physicochemical properties, synthesis, and application of P6SF as a chemical probe for mapping nucleotide-binding proteins (kinases, GTPases, and dehydrogenases).
Chemical Structure and Physicochemical Properties[1][2][3]
Structural Analysis
P6SF mimics the adenine base of ATP and GTP, allowing it to dock into the nucleotide-binding pockets of enzymes. The substitution of the 6-amino group of adenine with a sulfonyl fluoride moiety transforms the molecule from a reversible ligand into an electrophilic trap.
| Property | Value |
| IUPAC Name | 9H-Purine-6-sulfonyl fluoride |
| CAS Number | 1513-63-9 |
| Molecular Formula | C₅H₃FN₄O₂S |
| Molecular Weight | 202.17 g/mol |
| Warhead | Sulfonyl Fluoride (–SO₂F) |
| Core Scaffold | Purine (mimics Adenine/Guanine) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (hydrolytically stable at neutral pH) |
| Tautomerism | Exists in equilibrium between 9H- and 7H- tautomers |
Electronic Properties and SuFEx Reactivity
The sulfonyl fluoride group is a "sleeping beauty" electrophile. The S(VI) center is tetrahedrally coordinated and shielded by the high electronegativity of the fluorine atom, which renders it resistant to reduction and nonspecific nucleophilic attack by solvent water.
-
Bond Polarization: The S–F bond is highly polarized, but the hard nature of the fluoride leaving group requires a specific activation mechanism—often hydrogen bonding in an oxyanion hole or proximity to a general base—to facilitate nucleophilic substitution.
-
Selectivity: Unlike acrylamides (which target Cys), P6SF can label Tyrosine (Tyr) , Lysine (Lys) , Serine (Ser) , and Histidine (His) residues, provided they are spatially positioned within the purine-binding pocket.
Mechanism of Action: Proximity-Driven Covalent Capture
The mechanism of P6SF relies on "proximity-enabled reactivity."[2] The purine scaffold drives affinity for ATP/GTP binding sites, increasing the local concentration of the warhead near catalytic nucleophiles.
Mechanistic Pathway
-
Recognition: The purine core forms hydrogen bonds with the hinge region or specific residues in the nucleotide-binding pocket.
-
Activation: The sulfonyl fluoride sulfur atom is positioned near a nucleophilic side chain (e.g., the ε-amino group of a catalytic Lysine).
-
SuFEx Reaction: The nucleophile attacks the S(VI) center, displacing fluoride (F⁻) via a transition state stabilized by the protein environment.
-
Irreversible Inhibition: A stable sulfonamide (or sulfonate) bond is formed, permanently inactivating the enzyme.
Figure 1: Kinetic mechanism of P6SF-mediated covalent inhibition. The reaction proceeds via a specific affinity-driven association followed by Sulfur(VI) fluoride exchange.
Synthesis Protocol
The synthesis of P6SF is classically achieved by oxidative chlorination of 6-mercaptopurine in the presence of fluoride sources. This method converts the thiol directly to the sulfonyl fluoride.
Reagents and Safety
-
Precursor: 6-Mercaptopurine (6-MP).[3]
-
Oxidant: Chlorine gas (
) or N-chlorosuccinimide (NCS). -
Fluoride Source: Potassium Bifluoride (
) or Potassium Fluoride ( ) / HF. -
Solvent: Methanol/Water mixture at low temperature.
-
Hazards: HF is extremely toxic and corrosive. P6SF causes severe skin burns. All operations must be performed in a fume hood with appropriate PPE (calcium gluconate gel on hand).
Step-by-Step Methodology
-
Slurry Preparation: Suspend 6-mercaptopurine (10 mmol) in a mixture of methanol (20 mL) and water (20 mL) in a polyethylene vessel (glass reacts with HF).
-
Fluoride Addition: Add Potassium Bifluoride (
, 40 mmol) to the suspension. Cool the mixture to -10°C using an ice-salt bath. -
Oxidative Chlorination: Slowly bubble chlorine gas (
) through the stirred suspension. Maintain temperature below 0°C. The reaction is exothermic.-
Observation: The suspension will clear as the sulfonyl chloride intermediate forms and immediately exchanges with fluoride.
-
-
Quenching: Once the reaction is complete (monitored by TLC or disappearance of thiol), purge excess chlorine with nitrogen gas.
-
Isolation: Pour the reaction mixture onto crushed ice. The product, 9H-Purine-6-sulfonyl fluoride, typically precipitates as a white crystalline solid.
-
Purification: Filter the solid, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallize from anhydrous methanol if necessary.
Figure 2: Synthetic route from 6-mercaptopurine to P6SF via oxidative halogen exchange.
Applications in Proteomics and Drug Discovery[2][3][5][7][8]
Affinity Labeling of Nucleotide Sites
P6SF is used to identify the amino acid residues lining the ATP-binding cleft of kinases and ATPases.
-
Protocol: Incubate purified protein (1-10 µM) with P6SF (10-100 µM) in HEPES buffer (pH 7.5) for 30–60 minutes.
-
Analysis: Digest the labeled protein with trypsin and analyze via LC-MS/MS. The mass shift of +182.17 Da (loss of HF, addition of Purine-SO2) on a specific peptide indicates the modification site.
SuFEx Click Chemistry
P6SF serves as a "hub" molecule. The sulfonyl fluoride group is stable enough to survive the modification of the purine ring (e.g., N9-alkylation) to create more complex probes, which can then be "clicked" onto proteins or surfaces.
Comparison with Other Probes
| Probe | Reactive Group | Target Residue | Stability | Specificity |
| P6SF | Sulfonyl Fluoride | Tyr, Lys, Ser, His | High (SuFEx) | Purine-binding sites |
| FSBA | Fluorosulfonylbenzoyl | Tyr, Lys | Moderate | ATP sites (General) |
| Wortmannin | Vinyl sulfone/ester | Lys | Low | PI3K specific |
| PMSF | Sulfonyl Fluoride | Ser | High | Serine Proteases |
References
-
Beaman, A. G., & Robins, R. K. (1961). Syntheses of Chloropurine and Fluoropurine Derivatives from 6-Mercaptopurine. Journal of the American Chemical Society, 83(19), 4038–4044. Link
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[4] Chemical Science, 6, 2855-2862. Link
-
Colman, R. F. (1983). Affinity labeling of purine nucleotide sites in proteins. Annual Review of Biochemistry, 52, 67-91. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[4] PMC (NIH). Link
Sources
- 1. CAS 1513-63-9: 9H-Purine-6-sulfonyl fluoride | CymitQuimica [cymitquimica.com]
- 2. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
